molecular formula C17H20N2O4S B5836151 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide CAS No. 5628-15-9

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No. B5836151
CAS RN: 5628-15-9
M. Wt: 348.4 g/mol
InChI Key: WIKQAZWHKZQKFQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, commonly known as TNBS, is a chemical compound that has been extensively used in scientific research. TNBS is a sulfonamide derivative that is widely used as a reagent in the analysis of proteins, peptides, and amino acids.

Mechanism of Action

TNBS reacts with primary amines in proteins and peptides to form stable sulfonamide derivatives. The reaction is highly specific for primary amines and does not react with secondary or tertiary amines. The reaction is also pH-dependent, with optimal reaction occurring at pH 9-10.
Biochemical and Physiological Effects:
TNBS is not used as a drug, and therefore, there is no information available on its biochemical and physiological effects in humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using TNBS in lab experiments include its high specificity for primary amines, its ability to measure the degree of protein modification, and its use in studying protein-protein interactions. The limitations of using TNBS include its pH-dependent nature, the potential for side reactions, and the need for careful handling due to its toxicity.

Future Directions

There are several future directions for the use of TNBS in scientific research. One area of research is the development of new methods for the analysis of proteins and peptides using TNBS. Another area of research is the use of TNBS in the study of protein-protein interactions in complex biological systems. Additionally, TNBS may have potential applications in drug discovery and development, particularly in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

TNBS can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with 2-methyl-5-nitroaniline in the presence of a base such as triethylamine. The reaction yields TNBS as a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

TNBS is widely used in scientific research as a reagent for the analysis of proteins, peptides, and amino acids. It is used to determine the concentration of primary amines in proteins and peptides by reacting with the amino groups to form stable sulfonamide derivatives. TNBS is also used to measure the degree of protein modification and to study protein-protein interactions.

properties

IUPAC Name

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-5-8-14(19(20)21)11-16(12)18-24(22,23)15-9-6-13(7-10-15)17(2,3)4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQAZWHKZQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357957
Record name N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5628-15-9
Record name N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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